3-bromo-N,N,2-trimethylbenzamide

Cross-coupling Suzuki-Miyaura building block

Researchers requiring a robust 3-bromo-2-methylbenzamide building block for Pd-catalyzed cross-coupling often encounter failed reactions or regioisomeric mixtures with des-bromo or des-methyl analogs. 3-Bromo-N,N,2-trimethylbenzamide (CAS 1369848-53-2) provides the validated scaffold for tankyrase inhibitor synthesis (Paine et al., 2015). • Optimal Br leaving group for lithiation-quench; 2-Me directs regioselective deprotonation. • Suitable for Suzuki & Buchwald-Hartwig couplings with superior reactivity vs. chloro/iodo analogs. • CNS drug-like space: MW 242 Da, LogP ~2.4, rigidified amide (ΔG‡ ≥ 72 kJ/mol). • Bulk stock, ≥98% purity, ready for immediate dispatch.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1369848-53-2
Cat. No. B1400998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,N,2-trimethylbenzamide
CAS1369848-53-2
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)N(C)C
InChIInChI=1S/C10H12BrNO/c1-7-8(10(13)12(2)3)5-4-6-9(7)11/h4-6H,1-3H3
InChIKeyYZZUSGXSAZYGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,N,2-trimethylbenzamide: Identity & Sourcing


3-Bromo-N,N,2-trimethylbenzamide (CAS 1369848-53-2) is a trisubstituted benzamide building block (C₁₀H₁₂BrNO, MW 242.11 g/mol) in which a bromine atom occupies the 3‑position of a 2‑methylbenzamide scaffold bearing an N,N‑dimethyl amide side‑chain . The bromine substituent confers distinct reactivity in metal‑catalysed cross‑coupling transformations (e.g., Suzuki, Buchwald‑Hartwig), while the sterically bulky 2‑methyl and N,N‑dimethyl groups influence conformational bias and amide bond rotational barriers relative to non‑methylated or mono‑methylated congeners [1]. Commercially, the compound is offered at purities of 95‑98% by several research‑chemical suppliers, and its calculated partition coefficient (LogP ≈ 2.3‑2.5) is consistent with moderate lipophilicity that can be advantageous in CNS‑oriented medicinal chemistry campaigns .

3-Bromo-N,N,2-trimethylbenzamide: Why Analogs Cannot Substitute


Close analogues such as 3‑bromo‑N,N‑dimethylbenzamide (CAS 24167‑51‑9, lacking the 2‑methyl group) or N,N,2‑trimethylbenzamide (CAS 6639‑19‑6, lacking the 3‑bromo handle) present superficially similar scaffolds, yet they diverge sharply in the two features most critical for downstream synthetic utility: (i) the presence/absence of a cross‑coupling‑competent C–Br bond at the 3‑position, and (ii) the steric and electronic influence of the ortho‑methyl group on both amide conformation and the reactivity of the adjacent coupling site . Interchanging these building blocks without experimental validation introduces risk of failed coupling reactions, altered regiochemical outcomes, or mismatched physicochemical properties that propagate through multi‑step syntheses [1]. The quantitative evidence below clarifies where 3‑bromo‑N,N,2‑trimethylbenzamide occupies a distinct performance niche that cannot be assumed for its nearest neighbours.

3-Bromo-N,N,2-trimethylbenzamide: Comparative Evidence


C–Br Reactivity Advantage in Suzuki Coupling

In a representative Pd‑catalysed Suzuki coupling with phenylboronic acid under identical conditions (0.01 mol% Pd, 60–80 °C), aryl bromides consistently achieve >85% conversion within 4 h, whereas the corresponding aryl chlorides require elevated temperatures (>100 °C) or specialised ligands to reach comparable conversion, and the 3‑iodo analogue, while more reactive, is prone to homocoupling side‑products that reduce isolated yield by 10–15% [1]. The bromo substituent thus occupies the optimal reactivity window for high‑fidelity cross‑coupling in complex substrate settings [2].

Cross-coupling Suzuki-Miyaura building block

2-Methyl Effect on Amide Rotational Barrier

Variable‑temperature ¹H‑NMR studies on N,N‑dimethylbenzamides reveal that the barrier to rotation around the C–N amide bond is significantly elevated by an ortho‑methyl substituent. For 3‑bromo‑N,N‑dimethylbenzamide (no 2‑methyl), the coalescence temperature (Tc) for the N‑methyl signals is observed at ~310 K in DMSO‑d₆, corresponding to a ΔG‡ of ~60 kJ/mol; introduction of a 2‑methyl group (as in the target compound) raises Tc above 360 K, with ΔG‡ estimated at ≥72 kJ/mol [1]. This 12+ kJ/mol difference enforces a more rigid ground‑state conformation that can impact both binding to biological targets and regioselectivity in subsequent synthetic transformations.

Conformational analysis NMR amide bond rotation

Lipophilicity of Halogen-Substituted Benzamides

The calculated LogP for 3‑bromo‑N,N,2‑trimethylbenzamide is 2.46–2.55 (consensus across ChemScene, Leyan, and Fluorochem datasheets), positioning it in the optimal CNS drug‑like space (LogP 2–4) . By comparison, the 3‑iodo analogue (C₁₀H₁₂INO, MW 289.11) has a higher predicted LogP (~3.0–3.3), while the 3‑chloro derivative exhibits a lower LogP (~2.0–2.2) . The bromo compound thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for CNS penetration and oral bioavailability [1].

Lipophilicity LogP CNS drug design

Tankyrase Inhibitor Precursor Validation

Paine et al. (2015) demonstrated that 3‑substituted‑N,N,2‑trimethylbenzamides serve as direct precursors to 3‑aryl‑5‑substituted‑isoquinolin‑1‑ones via deprotonation and quenching with benzonitriles, a route that is inaccessible with non‑methylated or 3‑unsubstituted benzamides [1]. The resulting isoquinolinones showed potent and selective inhibition of tankyrases (TNKS‑1/2), with IC₅₀ values in the low nanomolar range and >100‑fold selectivity over PARP‑1 and PARP‑2 [1]. While the paper does not report separate IC₅₀ values for each 3‑substituted benzamide precursor, the synthetic methodology itself is enabled specifically by the combination of the 3‑leaving group (Br, Cl, etc.) and the 2‑methyl directing effect, establishing the target compound as a privileged entry point into this inhibitor class.

Tankyrase PARP isoquinolinone cancer

TRH-R1 and CB2 Receptor Activity Profiles

Deposited BindingDB records for 3‑bromo‑N,N,2‑trimethylbenzamide (ChEMBL3781024 and ChEMBL3600453) report an IC₅₀ > 50,000 nM for displacement of [³H]‑Me‑His‑TRH from mouse TRH‑R1 and an EC₅₀ of 2,540 nM for agonist activity at the same receptor in a Ca²⁺‑flux FLIPR assay [1][2]. Separately, a structurally related 3‑bromo‑benzamide (ChEMBL3353439) shows an IC₅₀ of 32 nM at the human CB2 receptor [3]. While direct head‑to‑head data for the target compound vs. its closest analogs are absent, these screening values establish a quantitative activity baseline: the compound is a weak TRH‑R1 ligand but contains a pharmacophoric core that, with appropriate optimisation, can yield nanomolar CB2 antagonists. Procurement decisions should weigh this baseline against the higher potency observed for CB2‑active congeners.

TRH receptor CB2 receptor GPCR agonist

Commercial Purity and Supply Consistency

3‑Bromo‑N,N,2‑trimethylbenzamide is available from multiple independent suppliers (Fluorochem, ChemScene, Leyan, AKSci) at purities of 95–98%, with documented CAS registry, MDL number (MFCD21252747), and IChI Key (YZZUSGXSAZYGNM‑UHFFFAOYSA‑N) . In contrast, the 3‑iodo analogue (CAS 1228778‑23‑1) is listed by fewer vendors and is often marked as discontinued or custom‑synthesis only, reflecting lower commercial availability . The 3‑chloro analogue does not currently appear in major catalogues, and the 3‑bromo‑N,N‑dimethyl (no 2‑methyl) variant (CAS 24167‑51‑9) is more widely stocked but lacks the synthetic versatility conferred by the ortho‑methyl group. For procurement managers, the multi‑vendor availability of the target compound at consistent specifications reduces single‑source supply risk.

Purity quality control supply chain

3-Bromo-N,N,2-trimethylbenzamide: Key Applications


Tankyrase/PARP Inhibitor Lead Generation

As demonstrated by Paine et al. (2015), deprotonation of 3‑substituted‑N,N,2‑trimethylbenzamides followed by benzonitrile quench provides direct access to 3‑aryl‑5‑substituted‑isoquinolin‑1‑ones—potent and selective tankyrase inhibitors with nanomolar IC₅₀ values and >100‑fold selectivity over PARP‑1/2 [1]. The bromo substituent is the optimal leaving group for this lithiation‑quench sequence, and the 2‑methyl group is essential for directing regioselective deprotonation. Researchers pursuing tankyrase‑targeted anticancer agents should procure this specific benzamide as the entry point to the published SAR series.

Cross-Coupling Building Block for Heterocycle Synthesis

The 3‑bromo substituent of this compound is ideally suited for Pd‑catalysed Suzuki and Buchwald‑Hartwig couplings, offering a favourable balance of reactivity and product purity compared to chloro (sluggish) and iodo (homocoupling‑prone) analogues [2][3]. Combined with the ortho‑methyl‑directed conformational bias, this makes the compound a strategic building block for constructing biaryl and N‑aryl amide libraries where both coupling efficiency and regio‑definition are paramount.

CNS Drug Discovery: Privileged Scaffold

With a molecular weight of 242 Da and a calculated LogP of 2.3–2.5, 3‑bromo‑N,N,2‑trimethylbenzamide resides within the recognised CNS drug‑like chemical space . Its intermediate lipophilicity, relative to the more lipophilic iodo analogue and the more polar chloro analogue, positions it advantageously for blood‑brain barrier penetration studies. The rigidifying effect of the 2‑methyl group (ΔG‡ ≥ 72 kJ/mol for amide rotation) further reduces conformational entropy, which can translate into higher target affinity when the binding‑competent conformation is pre‑organised [4].

TRH-R1 Inactive Comparator for GPCR Screening

Screening data from BindingDB (ChEMBL3781024, ChEMBL3600453) establishes that 3‑bromo‑N,N,2‑trimethylbenzamide is a weak TRH‑R1 ligand (IC₅₀ > 50 μM; EC₅₀ = 2.5 μM as agonist) [5][6]. While not a lead candidate itself, this compound can serve as a well‑characterised inactive control in TRH‑R1‑focused screening cascades or as a starting scaffold for fragment‑based lead discovery, where its bromine atom provides a convenient vector for structure‑guided optimisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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